![molecular formula C14H14N2O6 B14208631 2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro- CAS No. 779327-14-9](/img/structure/B14208631.png)
2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro- is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a carboxamide group, and a nitro group, along with a 2,3-dimethoxyphenylmethyl substituent
Preparation Methods
The synthesis of 2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro- typically involves multiple steps. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the carboxamide group and the nitro group. The 2,3-dimethoxyphenylmethyl substituent is then added through a series of reactions involving appropriate reagents and catalysts. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan ring or the phenyl ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular processes.
Comparison with Similar Compounds
2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro- can be compared with other similar compounds, such as:
2-Furancarboxamide, N-methyl-: This compound lacks the 2,3-dimethoxyphenylmethyl substituent and the nitro group, making it less complex and potentially less active in certain applications.
2-Furancarboxamide, N-(2,5-dimethoxyphenyl)-: This compound has a different substitution pattern on the phenyl ring, which may result in different chemical and biological properties.
Properties
CAS No. |
779327-14-9 |
|---|---|
Molecular Formula |
C14H14N2O6 |
Molecular Weight |
306.27 g/mol |
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C14H14N2O6/c1-20-10-5-3-4-9(13(10)21-2)8-15-14(17)11-6-7-12(22-11)16(18)19/h3-7H,8H2,1-2H3,(H,15,17) |
InChI Key |
PNKQUMHFJPBWKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(3,5-Dimethoxyphenyl)ethenyl]-1-benzothiophene-4-ol](/img/structure/B14208563.png)
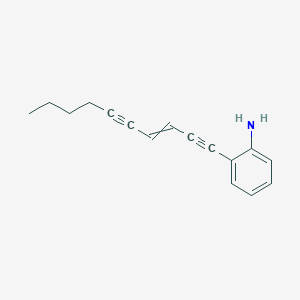
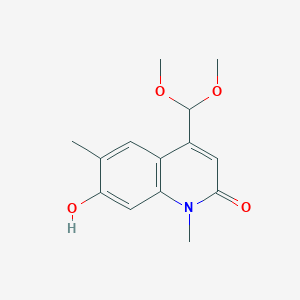
![4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine](/img/structure/B14208600.png)
![1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B14208602.png)
![Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo-](/img/structure/B14208606.png)
![(2R)-2-Benzyl-1-[3,5-bis(trifluoromethyl)benzoyl]piperidin-4-one](/img/structure/B14208611.png)
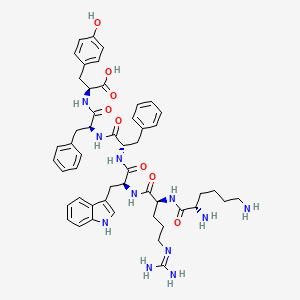

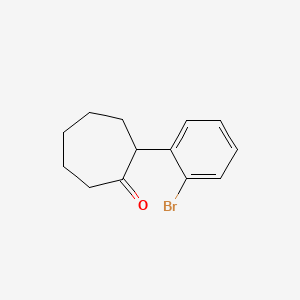
![2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14208632.png)
![Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester](/img/structure/B14208635.png)
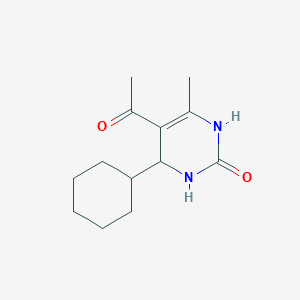
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14208640.png)
